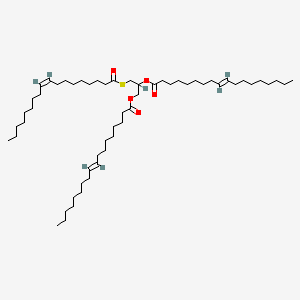![molecular formula C10H12N2O2S2 B1236623 N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)
N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide is a member of benzoic acids.
Scientific Research Applications
Supramolecular Assembly and Macroscopic Properties
A study by Molla and Ghosh (2011) examined the supramolecular assembly and macroscopic properties of bis-(trialkoxybenzamide)-functionalized naphthalene-tetracarboxylicacid-diimide chromophores, a category similar to N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide. This research focused on understanding the effect of structural variations on self-assembly through spectroscopic studies and atomic force microscopy, revealing unique morphologies for different structures (Molla & Ghosh, 2011).
Synthesis and Characterization of Metal Complexes
Shukla et al. (2020) synthesized Schiff base ligands and their metal derivatives, characterized by spectroscopic and NMR analysis. This kind of study is relevant for understanding the broader applications of compounds like N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide in developing metal complexes with potential applications in various fields (Shukla et al., 2020).
Self-Assembly in Organic Solvents
Pratihar et al. (2010) explored the self-assembly properties of a bis(trialkoxybenzamide)-functionalized quaterthiophene derivative in non-polar solvents. This research provides insights into the self-assembly and semiconductivity of similar compounds, contributing to the understanding of N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide's potential applications in organic electronics and materials science (Pratihar et al., 2010).
properties
Molecular Formula |
C10H12N2O2S2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
N-[bis(methylsulfanyl)methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C10H12N2O2S2/c1-15-10(16-2)12-11-9(14)7-3-5-8(13)6-4-7/h3-6,13H,1-2H3,(H,11,14) |
InChI Key |
VUQDXRMWNUQYII-UHFFFAOYSA-N |
SMILES |
CSC(=NNC(=O)C1=CC=C(C=C1)O)SC |
Canonical SMILES |
CSC(=NNC(=O)C1=CC=C(C=C1)O)SC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[5-[(4E,20E)-35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B1236549.png)
![(5Z,7E)-3-chloro-9-ethyl-2-[(E)-pent-2-en-4-ynyl]-2,3,4,9-tetrahydrooxonine](/img/structure/B1236550.png)

![(5Z)-5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyloxan-4-one](/img/structure/B1236556.png)
![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1236557.png)


